molecular formula C22H16N4O5S2 B2380886 N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 1116050-19-1

N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

Cat. No. B2380886
CAS RN: 1116050-19-1
M. Wt: 480.51
InChI Key: WKBSFLSDKDFPGJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a pyrrolidinylsulfonyl group, and an oxadiazolyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound’s structure includes a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle. This ring is non-planar, which allows for increased three-dimensional coverage . The compound also contains a phenyl ring with a fluorine substituent, which could affect the compound’s electronic properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the oxadiazole ring might participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis of Derivatives

The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be synthesized from 2-methyl-5-phenyl-3-acetylfuran and its phenyl-substituted analogs when treated with thionyl chloride . The thermal stability of the obtained compounds increases with the increase in electron-acceptor action of the substituent in the phenyl ring .

Conversion into Value-Added Chemicals

2-methylfuran, a significant organic chemical raw material, can be converted into value-added chemicals and liquid fuels . This process could potentially involve the compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one .

Production of Bisfuranic Monomers

The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be produced in a highly efficient Zr-catalysed conversion of xylose and acetylacetone (acac) to a new type of bisfuranic monomer .

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide

The compound N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide can be synthesized from the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .

Drug Discovery

Pyrrolidine, a component of N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, is a versatile scaffold for novel biologically active compounds. It can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often used in drug discovery, and their mechanisms of action can involve binding to specific proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could involve further studying the compound’s reactivity, optimizing its synthesis, investigating its mechanism of action, and evaluating its potential uses in fields like medicine or materials science .

properties

IUPAC Name

7-[(5-methylfuran-2-yl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S2/c1-12-4-5-13(30-12)9-26-21(27)14-7-16-17(29-11-28-16)8-15(14)23-22(26)33-10-19-24-20(25-31-19)18-3-2-6-32-18/h2-8H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBSFLSDKDFPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CS6)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

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